This compound belongs to the class of benzimidazoles, which are bicyclic compounds containing a benzene ring fused to an imidazole ring. Benzimidazoles are known for their diverse biological activities and are often used as pharmacological agents.
The synthesis of (5,6-Dimethyl-1H-benzimidazol-1-yl)methanol typically involves the following steps:
The molecular structure of (5,6-Dimethyl-1H-benzimidazol-1-yl)methanol can be described as follows:
(5,6-Dimethyl-1H-benzimidazol-1-yl)methanol can participate in various chemical reactions:
The physical and chemical properties of (5,6-Dimethyl-1H-benzimidazol-1-yl)methanol include:
(5,6-Dimethyl-1H-benzimidazol-1-yl)methanol has several potential applications:
(5,6-Dimethyl-1H-benzimidazol-1-yl)methanol is a structurally specialized benzimidazole derivative characterized by methyl substituents at the 5- and 6-positions of the benzimidazole ring and a hydroxymethyl functional group attached to the N1 nitrogen atom. Its systematic IUPAC name is (5,6-dimethyl-1H-benzimidazol-1-yl)methanol, unambiguously defining the substitution pattern. The molecular formula is C₁₀H₁₂N₂O, corresponding to a molecular weight of 176.21 g/mol [6]. Key identifiers include:
This compound belongs to the N-hydroxymethylbenzimidazole subclass, where the presence of the hydroxymethyl group (–CH₂OH) confers distinct polarity and hydrogen-bonding capabilities compared to unsubstituted benzimidazoles. The 5,6-dimethyl substitution pattern enhances electron density within the fused aromatic system, influencing both physicochemical properties and biological interactions [4] [5].
Table 1: Fundamental Chemical Descriptors of (5,6-Dimethyl-1H-benzimidazol-1-yl)methanol
| Property | Value |
|---|---|
| IUPAC Name | (5,6-Dimethyl-1H-benzimidazol-1-yl)methanol |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.21 g/mol |
| CAS Registry Number | 68426-72-2 |
| Key SMILES Descriptor | CC1=CC2=C(C=C1)N(C(=N2)CO)C |
Benzimidazole constitutes a privileged scaffold in medicinal chemistry due to its bioisosteric relationship with naturally occurring purines, enabling interactions with diverse biological targets. This bicyclic system comprises a benzene ring fused to an imidazole ring, allowing versatile functionalization at multiple positions (N1, C2, C5, C6) to modulate pharmacological activity [3]. The significance of derivatives like (5,6-dimethyl-1H-benzimidazol-1-yl)methanol stems from several key attributes:
The chemistry of N-hydroxymethylbenzimidazoles evolved alongside broader developments in benzimidazole synthesis. Key milestones include:
Table 2: Key Synthetic Routes to (5,6-Dimethyl-1H-benzimidazol-1-yl)methanol and Analogs
| Method | Key Reagents/Conditions | Characteristics |
|---|---|---|
| Direct Condensation | 4,5-Dimethyl-o-phenylenediamine + Formaldehyde | Requires pH control; moderate yields |
| Macrocyclic Aminal Cleavage | DMDBTA + Methanol/Ethanol; 25–80°C | Regioselective; yields ~15–50% after chromatography |
| Nucleophilic Displacement | 2-Chloromethylbenzimidazole + Hydroxide | Applicable to pre-formed chloromethyl intermediates |
The historical progression underscores this compound’s role as both a synthetic target and an intermediate for complex molecules in pharmaceutical and materials research [1] [3] [5].
CAS No.: 23289-02-3
CAS No.: 104332-28-7
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.:
CAS No.: 142674-35-9